6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate
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Overview
Description
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate is a complex organic compound with a unique structure that combines elements of isoindole and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate typically involves the reaction of 6-methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one with maleimide derivatives under thermodynamic control . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. X-ray diffraction structural analysis has shown that the reaction products are 2-{2-[(E)-1-R-2,5-dioxopyrrolidinidenemethyl]phenyl}-3-methyl-4-oxo-3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with adjustments made to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its potential as an anticancer agent.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one: This compound is a precursor in the synthesis of 6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate and shares a similar structure.
2-Aryl-3-methyl-4-oxo-3,4-dihydroquinazoline: This compound is formed as a product in the reaction involving 6-Methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one and maleimide derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines elements of isoindole and quinazoline
Properties
CAS No. |
404871-27-8 |
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Molecular Formula |
C17H16N2O5S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-methyl-11H-isoindolo[2,1-a]quinazolin-12-ium-5-one;methyl sulfate |
InChI |
InChI=1S/C16H13N2O.CH4O4S/c1-17-15-12-7-3-2-6-11(12)10-18(15)14-9-5-4-8-13(14)16(17)19;1-5-6(2,3)4/h2-9H,10H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OTCXCXPKSFPKMZ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=[N+](CC3=CC=CC=C32)C4=CC=CC=C4C1=O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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